

Mass spectrometry of 9-(3-Bromophenyl)-9H-carbazole for molecular weight confirmation

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Compound of Interest

Compound Name: 9-(3-Bromophenyl)-9H-carbazole

Cat. No.: B595443

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An In-depth Technical Guide to the Mass Spectrometry of **9-(3-Bromophenyl)-9H-carbazole** for Molecular Weight Confirmation

Introduction

9-(3-Bromophenyl)-9H-carbazole is a chemical compound of significant interest in the fields of materials science and medicinal chemistry, particularly in the development of organic electronics.^[1] For researchers and drug development professionals, accurate confirmation of the molecular structure and weight of synthesized compounds is a critical step in quality control and characterization. Mass spectrometry is a powerful analytical technique that provides precise information on the mass-to-charge ratio (m/z) of ionized molecules, making it an indispensable tool for verifying the identity and purity of novel compounds like **9-(3-Bromophenyl)-9H-carbazole**.

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the mass spectrometric analysis of **9-(3-Bromophenyl)-9H-carbazole** for the explicit purpose of molecular weight confirmation.

Physicochemical Properties

A summary of the key physicochemical properties of **9-(3-Bromophenyl)-9H-carbazole** is presented below. The exact mass is crucial for high-resolution mass spectrometry analysis.

Property	Value	References
Molecular Formula	C ₁₈ H ₁₂ BrN	[2] [3] [4]
Average Molecular Weight	322.20 g/mol	[2] [3]
Monoisotopic (Exact) Mass	321.01529 u	[2]
CAS Number	185112-61-2	[2] [4]

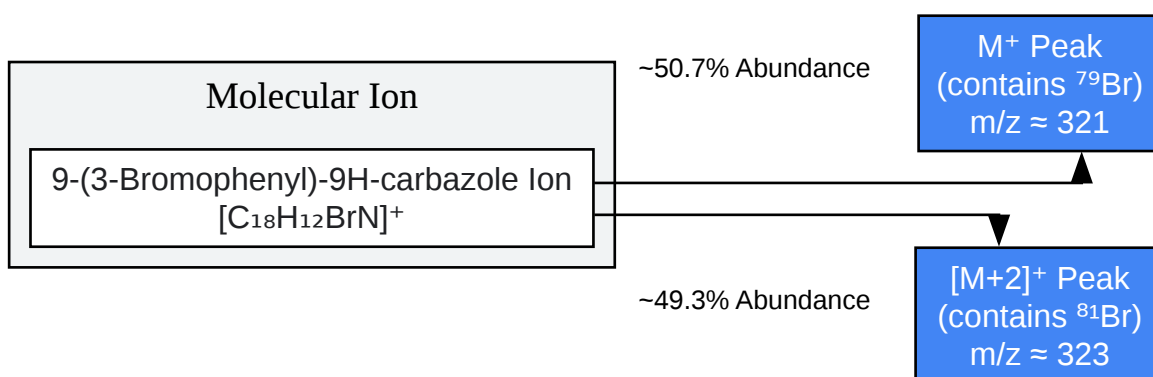
Mass Spectrometry for Molecular Weight Confirmation

The primary goal of mass spectrometry in this context is to identify the molecular ion peak (M^+). This peak corresponds to the intact molecule that has lost one electron during the ionization process. The m/z value of the molecular ion directly confirms the molecular weight of the compound.

A unique and confirmatory feature in the mass spectrum of **9-(3-Bromophenyl)-9H-carbazole** is the presence of a distinct isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , which occur in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units:

- M^+ peak: Corresponding to molecules containing the ^{79}Br isotope.
- $[M+2]^+$ peak: Corresponding to molecules containing the ^{81}Br isotope.

The observation of this characteristic 1:1 doublet is definitive proof of the presence of a single bromine atom in the molecule.



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Caption: Logical diagram of the bromine isotope effect on the molecular ion peak.

Experimental Protocols

A generalized experimental protocol for the analysis of **9-(3-Bromophenyl)-9H-carbazole** using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is detailed below. EI is a hard ionization technique that provides reproducible fragmentation patterns, which can be useful for structural elucidation.

1. Sample Preparation

- Accurately weigh approximately 1 mg of **9-(3-Bromophenyl)-9H-carbazole**.
- Dissolve the sample in 1 mL of a high-purity, volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
- Perform a serial dilution to obtain a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

2. Instrumentation

- A standard benchtop Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole mass analyzer is recommended.

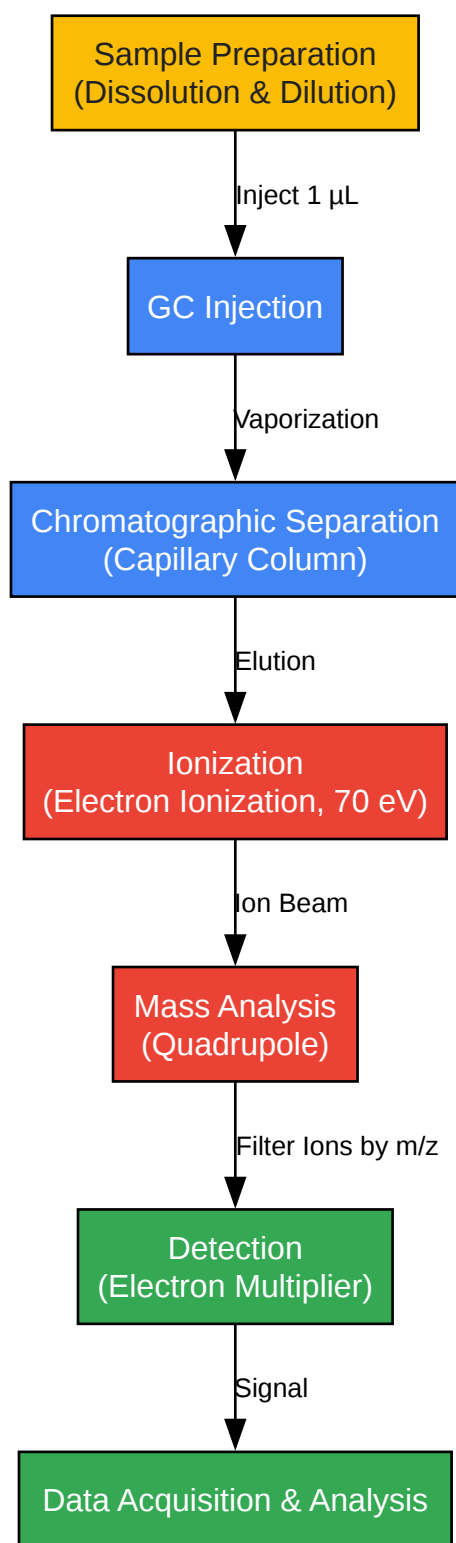
3. Gas Chromatography (GC) Conditions

- Injection Volume: 1 µL

- Inlet Temperature: 280 °C
- Injection Mode: Splitless or split (e.g., 20:1 split ratio)
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
- Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a (5%-phenyl)-methylpolysiloxane stationary phase.
- Oven Temperature Program:
 - Initial temperature: 150 °C, hold for 2 minutes.
 - Ramp: Increase at 15 °C/min to 300 °C.
 - Final hold: Hold at 300 °C for 10 minutes.

4. Mass Spectrometry (MS) Conditions

- Ionization Source: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Scan Range: 50 - 450 m/z
- Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).



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Caption: Standard experimental workflow for GC-MS analysis.

Data Presentation and Interpretation

The mass spectrum obtained from the analysis will show a series of peaks, each corresponding to an ion with a specific m/z ratio. For molecular weight confirmation, the most important peaks are the molecular ion doublet at m/z 321 and 323.

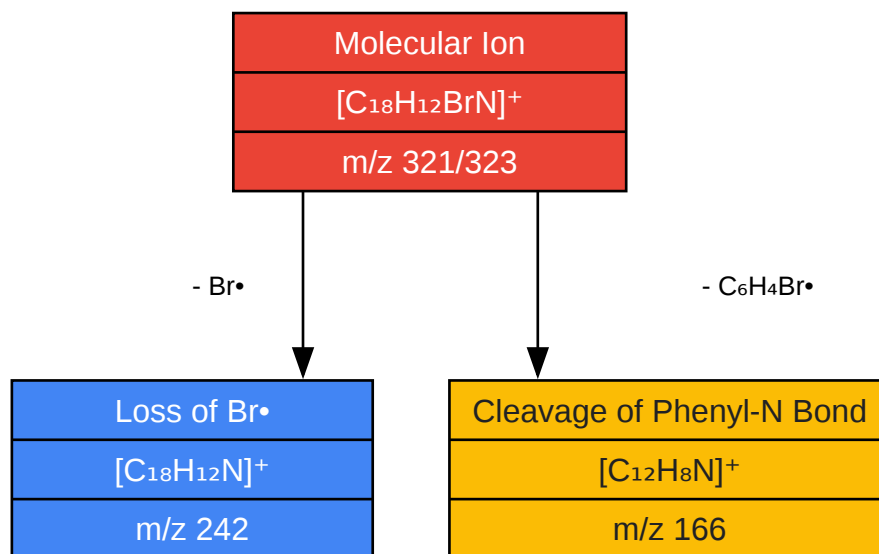
The following table presents hypothetical, yet representative, mass spectral data for **9-(3-Bromophenyl)-9H-carbazole** based on its known structure and common fragmentation patterns for aromatic and brominated compounds.

m/z	Proposed Fragment Ion	Formula	Notes
323	$[M+2]^+$ Molecular Ion	$[C_{18}H_{12}^{81}BrN]^+$	Confirms presence of ^{81}Br isotope.
321	M^+ Molecular Ion	$[C_{18}H_{12}^{79}BrN]^+$	Confirms presence of ^{79}Br isotope.
242	$[M-Br]^+$	$[C_{18}H_{12}N]^+$	Loss of a bromine radical.
166	$[C_{12}H_8N]^+$	$[C_{12}H_8N]^+$	Carbazole fragment cation.
155/157	$[C_6H_4Br]^+$	$[C_6H_4Br]^+$	Bromophenyl cation (shows Br isotope pattern).
139	$[C_{11}H_7]^+$	$[C_{11}H_7]^+$	Further fragmentation of carbazole moiety.

Interpretation:

- **Molecular Weight Confirmation:** The presence of the intense peaks at m/z 321 and 323, with nearly equal relative abundance, unequivocally confirms the molecular weight of the compound and the presence of one bromine atom.

- Structural Evidence: The fragment ions provide additional evidence for the compound's structure. The peak at m/z 242 represents the loss of the bromine atom, a common fragmentation pathway for halogenated compounds. The presence of a peak at m/z 166 is indicative of the stable carbazole core.



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Caption: Plausible fragmentation pathways for **9-(3-Bromophenyl)-9H-carbazole**.

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